molecular formula C26H36O4S B1585911 Androstan-17-one,3-[[(4-methylphenyl)sulfonyl]oxy]-,(3,5)- CAS No. 10429-07-9

Androstan-17-one,3-[[(4-methylphenyl)sulfonyl]oxy]-,(3,5)-

Cat. No.: B1585911
CAS No.: 10429-07-9
M. Wt: 444.6 g/mol
InChI Key: HNTMKSKJRZRWKS-UHFFFAOYSA-N
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Description

Androstan-17-one,3-[[(4-methylphenyl)sulfonyl]oxy]-,(3,5)-: is a synthetic steroid compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. This compound is a derivative of androstan, a steroid nucleus, and features a tosyl group at the 3beta position and a ketone group at the 17 position.

Mechanism of Action

Target of Action

The primary target of the compound 3beta-Tosyloxy-5alpha-androstan-17-one is the hypothalamo-pituitary–adrenal (HPA) axis . The HPA axis is a basic reaction of animals to environmental perturbations that threaten homeostasis .

Mode of Action

3beta-Tosyloxy-5alpha-androstan-17-one interacts with its targets by binding to the estrogen receptor beta (ERbeta) . This binding occurs through alternate pathways of gene regulation . The compound’s interaction with its targets results in the inhibition of the paraventricular nucleus (PVN) response to stressors .

Biochemical Pathways

The affected pathways by 3beta-Tosyloxy-5alpha-androstan-17-one include the corticotrophin-releasing hormone (CRH) and vasopressin (AVP) promoters . The downstream effects of these pathways are critical as they can regulate both neuroendocrine and autonomic responses .

Pharmacokinetics

It is known that it is a major metabolite of testosterone . The compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and their impact on bioavailability, are subjects of ongoing research.

Result of Action

The molecular and cellular effects of 3beta-Tosyloxy-5alpha-androstan-17-one’s action include the reduction of adrenocorticotropic hormone (ACTH) and corticosterone responses to restraint stress .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3beta-Tosyloxy-5alpha-androstan-17-one. For instance, the compound’s action on the HPA axis is a basic reaction to environmental perturbations that threaten homeostasis

Biochemical Analysis

Biochemical Properties

3beta-Tosyloxy-5alpha-androstan-17-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme 5α-reductase, which converts testosterone to dihydrotestosterone (DHT) . This interaction is crucial for the compound’s androgenic activity. Additionally, 3beta-Tosyloxy-5alpha-androstan-17-one has been shown to interact with other steroidogenic enzymes, influencing the synthesis and metabolism of other steroid hormones .

Cellular Effects

3beta-Tosyloxy-5alpha-androstan-17-one affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to exert antihyperglycemic effects in genetically diabetic mice by normalizing hyperglycemia without affecting food intake or body weight . Additionally, 3beta-Tosyloxy-5alpha-androstan-17-one has a depressive effect on neurons, indicating its potential impact on the nervous system .

Molecular Mechanism

The molecular mechanism of 3beta-Tosyloxy-5alpha-androstan-17-one involves several binding interactions with biomolecules. It binds to androgen receptors, leading to the activation or inhibition of specific genes involved in androgenic activity . The compound also inhibits certain enzymes, such as 5α-reductase, which plays a role in the conversion of testosterone to DHT . These interactions result in changes in gene expression and cellular function, contributing to the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3beta-Tosyloxy-5alpha-androstan-17-one have been studied over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that 3beta-Tosyloxy-5alpha-androstan-17-one can exert its antihyperglycemic effects over an extended period, as observed in diabetic mice models

Dosage Effects in Animal Models

The effects of 3beta-Tosyloxy-5alpha-androstan-17-one vary with different dosages in animal models. In genetically diabetic mice, different dietary concentrations of the compound (0.025%, 0.05%, 0.1%) have been shown to prevent severe diabetes and normalize hyperglycemia . Additionally, high doses of 3beta-Tosyloxy-5alpha-androstan-17-one (1 mg/kg-20 mg/kg) have a strong depressive effect on neurons in adult male cats . These findings highlight the importance of dosage in determining the compound’s therapeutic and adverse effects.

Metabolic Pathways

3beta-Tosyloxy-5alpha-androstan-17-one is involved in several metabolic pathways, including the synthesis and metabolism of steroid hormones. It interacts with enzymes such as 5α-reductase and 3β-hydroxysteroid dehydrogenase, influencing the conversion of testosterone and other androgens . These interactions affect metabolic flux and metabolite levels, contributing to the compound’s overall biochemical effects.

Transport and Distribution

The transport and distribution of 3beta-Tosyloxy-5alpha-androstan-17-one within cells and tissues involve various transporters and binding proteins. The compound’s interaction with these proteins influences its localization and accumulation in specific tissues . Understanding these interactions is crucial for determining the compound’s therapeutic potential and potential side effects.

Subcellular Localization

3beta-Tosyloxy-5alpha-androstan-17-one’s subcellular localization plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications may influence its localization, contributing to its overall biochemical and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Androstan-17-one,3-[[(4-methylphenyl)sulfonyl]oxy]-,(3,5)- typically involves the tosylation of 5alpha-androstan-3beta,17beta-diol. The reaction is carried out using tosyl chloride (TsCl) in the presence of a base such as pyridine or triethylamine. The reaction conditions often include anhydrous solvents like dichloromethane (DCM) and are performed under inert atmosphere to prevent moisture interference.

Industrial Production Methods: While specific industrial production methods for Androstan-17-one,3-[[(4-methylphenyl)sulfonyl]oxy]-,(3,5)- are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, employing continuous flow reactors, and ensuring stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the 17-ketone group, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the ketone group can yield 17beta-hydroxy derivatives.

    Substitution: The tosyl group can be substituted with other nucleophiles, such as amines or alcohols, to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like sodium azide (NaN3) or primary amines can be used under basic conditions.

Major Products:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: 17beta-hydroxy derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Androstan-17-one,3-[[(4-methylphenyl)sulfonyl]oxy]-,(3,5)- is used as an intermediate in the synthesis of other steroid compounds. Its reactivity makes it a valuable building block in organic synthesis.

Biology: The compound is studied for its potential effects on biological systems, particularly in the context of steroid metabolism and hormone regulation.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in the synthesis of steroid-based drugs.

Industry: In the industrial sector, the compound’s derivatives are used in the production of pharmaceuticals and other fine chemicals.

Comparison with Similar Compounds

    5beta-Androstan-3beta-ol-17-one: A metabolite of dehydroepiandrosterone (DHEA) with antihyperglycemic effects.

Uniqueness: Androstan-17-one,3-[[(4-methylphenyl)sulfonyl]oxy]-,(3,5)- is unique due to the presence of the tosyl group, which enhances its reactivity and allows for diverse chemical modifications. This makes it a versatile intermediate in synthetic chemistry and a valuable compound for research and industrial applications.

Properties

IUPAC Name

[(3S,5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36O4S/c1-17-4-7-20(8-5-17)31(28,29)30-19-12-14-25(2)18(16-19)6-9-21-22-10-11-24(27)26(22,3)15-13-23(21)25/h4-5,7-8,18-19,21-23H,6,9-16H2,1-3H3/t18-,19-,21-,22-,23-,25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNTMKSKJRZRWKS-MWLOVLLCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CCC3(C(C2)CCC4C3CCC5(C4CCC5=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O[C@H]2CC[C@]3([C@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@H]4CCC5=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10429-07-9
Record name 17-Oxoandrostan-3β-yl tosylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10429-07-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Androsterone tosylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010429079
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Androsterone tosylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.127.476
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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